molecular formula C17H19N5O2 B2597769 N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-22-8

N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Número de catálogo B2597769
Número CAS: 1357797-22-8
Peso molecular: 325.372
Clave InChI: ZOVXOEIVFIVCAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, [1,2,4]triazolo[4,3-a]quinoxaline derivatives can participate in a variety of chemical reactions due to their multiple reactive sites .

Aplicaciones Científicas De Investigación

Diversified Synthesis Methods

The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, which are structurally related to the compound , is achieved through a Ugi four-component reaction. This method facilitates the rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the versatility of these compounds in synthetic chemistry Y. An et al., 2017.

Potential Therapeutic Applications

  • Antidepressant Potential : Certain derivatives of the triazoloquinoxaline class have shown promising results as novel and rapid-acting antidepressant agents. Their efficacy was demonstrated in behavioral models, indicating their potential therapeutic applications in mental health disorders R. Sarges et al., 1990.
  • Adenosine Receptor Antagonism : Some derivatives exhibit potent adenosine receptor antagonism, which could be leveraged in developing treatments for various conditions, including cardiovascular diseases Bharat K. Trivedi & Robert F. Bruns, 1988.

Biological Activity

  • Antiallergic Agents : The triazoloquinoxaline derivatives have been explored for their antiallergic properties, showing good activity in inhibiting histamine release and passive cutaneous anaphylaxis, suggesting potential as novel antiallergic medications B. Loev et al., 1985.
  • Anticonvulsant Properties : New quinoxaline derivatives synthesized for anticonvulsant properties showed promising results in preclinical models, indicating their potential in treating seizure disorders Mohamed Alswah et al., 2013.
  • Anticancer Activity : Several studies have synthesized novel derivatives and evaluated their anticancer activity, with some compounds demonstrating significant cytotoxicity against cancer cell lines. This highlights the potential of triazoloquinoxaline derivatives in cancer therapy Daiki Kaneko et al., 2020.

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their DNA intercalation activities as anticancer agents .

Direcciones Futuras

The future research directions for this compound could include further investigation into its potential uses, such as in the development of new pharmaceuticals or other biologically active substances .

Propiedades

IUPAC Name

N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-19-20-16-17(24)21(10-15(23)18-12-6-2-3-7-12)13-8-4-5-9-14(13)22(11)16/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVXOEIVFIVCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.